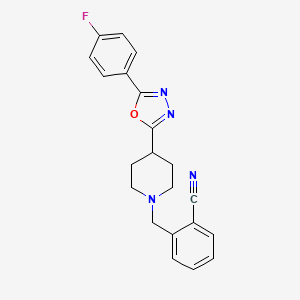

2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-19-7-5-15(6-8-19)20-24-25-21(27-20)16-9-11-26(12-10-16)14-18-4-2-1-3-17(18)13-23/h1-8,16H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZNHUYCAMGVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile are currently unknown. This compound is a complex molecule and its specific targets may vary depending on the biological context.

Mode of Action

It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Pharmacokinetics

Given its molecular structure, it is likely that this compound has good bioavailability and can be readily absorbed and distributed in the body.

Result of Action

Based on its chemical structure, it is likely that this compound can interact with various cellular targets and induce a range of biological responses.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s conformation, reactivity, and interactions with its targets.

Biological Activity

The compound 2-((4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a synthetic organic molecule that belongs to the oxadiazole class. Its complex structure incorporates a piperidine moiety and a benzonitrile group, contributing to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H26F2N4O2

- Molecular Weight : 478.449 g/mol

- CAS Number : 393794-54-2

- LogP : 7.0658 (indicating high lipophilicity)

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms:

-

Mechanism of Action :

- Inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

- Induction of apoptosis in tumor cells via modulation of apoptotic pathways.

- Case Study :

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Similar oxadiazole derivatives have been tested against various bacterial strains and have demonstrated promising results:

-

Mechanism of Action :

- Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Case Study :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of oxadiazole compounds. Key findings include:

- The presence of electron-withdrawing groups (like fluorine) enhances potency by increasing lipophilicity and improving membrane permeability.

- Substituents on the piperidine ring can significantly alter pharmacokinetic properties and selectivity for biological targets.

Research Findings Summary Table

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:

The synthesis of this compound involves multi-step reactions, including cyclization of the oxadiazole ring and functionalization of the piperidine and benzonitrile moieties. Key optimization strategies include:

- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., hydrazine derivatives for oxadiazole formation) to minimize side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity for piperidine coupling .

- Temperature control : Maintain 60–80°C during oxadiazole ring closure to prevent decomposition .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol to achieve >95% purity .

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm completion with LC-MS .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

A combination of techniques ensures accurate structural validation:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify protons on the fluorophenyl (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and benzonitrile (δ 4.0–4.5 ppm) groups. Use DEPT-135 to distinguish CH₃/CH₂ groups .

- 19F NMR : Confirm fluorophenyl substitution (single peak near δ -110 ppm) .

- IR spectroscopy : Detect C≡N stretching (~2220 cm⁻¹) and oxadiazole C=N/C-O bands (1600–1650 cm⁻¹) .

- HPLC : Use a C18 column (acetonitrile/water gradient, UV 254 nm) to assess purity (>98%) and resolve residual intermediates .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

SAR studies require systematic modifications and biological assays:

- Core modifications : Synthesize analogs with variations in the oxadiazole ring (e.g., thiadiazole replacement) or piperidine substituents (e.g., methyl vs. benzyl groups) .

- Functional assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell viability) using dose-response curves (IC₅₀ calculations) .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to active sites (e.g., ATP pockets) .

- Data validation : Replicate results across 3+ biological replicates and apply statistical tools (ANOVA, p < 0.05) to confirm significance .

Advanced: How should contradictory data in biological activity or spectroscopic results be resolved?

Answer:

Contradictions often arise from impurities, assay variability, or conformational flexibility:

- Purity reassessment : Re-analyze samples via UPLC-MS (ESI+ mode) to detect trace impurities (<2%) that may interfere with bioassays .

- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and rule out structural misassignments .

- Assay optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., reference inhibitors) to reduce variability .

- Dynamic studies : Conduct NMR relaxation experiments (T1/T2 measurements) to assess conformational dynamics impacting activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the nitrile group .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers investigate the metabolic stability of this compound in vitro?

Answer:

- Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Monitor degradation via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess cytochrome P450 interactions .

- Metabolite identification : Perform HR-MS/MS fragmentation to detect hydroxylated or glucuronidated metabolites .

Advanced: What strategies can mitigate synthetic challenges in piperidine functionalization?

Answer:

- Protecting groups : Use Boc or Fmoc groups to shield piperidine nitrogen during benzonitrile coupling, followed by deprotection with TFA .

- Coupling reagents : Optimize with EDC/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity during alkylation .

Basic: Which databases or resources provide reliable physicochemical data for this compound?

Answer:

- PubChem : Access experimental/log predicted data (e.g., LogP, solubility) via CID lookup .

- SciFinder : Retrieve synthetic protocols and spectral libraries using CAS Registry Numbers .

- Cambridge Structural Database : Reference crystallographic data for analogous piperidine-oxadiazole derivatives .

Advanced: How can computational methods predict off-target interactions for this compound?

Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with unrelated targets (e.g., GPCRs) .

- Proteome screening : Perform reverse docking (e.g., idTarget) against PDB structures to rank potential off-targets .

- Toxicity prediction : Apply ADMET predictors (e.g., pkCSM) to estimate hERG inhibition or hepatotoxicity risks .

Advanced: What experimental designs are optimal for in vivo efficacy studies?

Answer:

- Dose-ranging : Administer 10–100 mg/kg (oral or IP) in rodent models, with pharmacokinetic sampling (plasma, brain) at 0, 1, 4, 8, 24 hr .

- Control groups : Include vehicle, reference drug, and toxicity cohorts (e.g., liver enzyme assays) .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain penetration for CNS targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.